methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride
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Overview
Description
Methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[321]octane-2-carboxylate;hydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride involves several steps. The synthetic route typically starts with the preparation of the bicyclic core, followed by the introduction of the hydroxybenzoyl group and the carboxylate ester. The final step involves the formation of the hydrochloride salt. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
Methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. The hydroxybenzoyl group plays a crucial role in binding to the target, while the ester and amine groups contribute to the overall stability and reactivity of the compound .
Comparison with Similar Compounds
Methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride can be compared with other similar compounds, such as:
Methyl (1R,2S,5S)-2-amino-5-tert-butyl-cyclopentane-1-carboxylate: This compound has a similar bicyclic structure but differs in the functional groups attached to the core.
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic framework but have different substituents, leading to different chemical and biological properties.
The uniqueness of methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[32
Properties
Molecular Formula |
C17H22ClNO5 |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21NO5.ClH/c1-18-10-7-8-12(18)15(17(21)22-2)14(9-10)23-16(20)11-5-3-4-6-13(11)19;/h3-6,10,12,14-15,19H,7-9H2,1-2H3;1H/t10-,12+,14-,15+;/m0./s1 |
InChI Key |
JPIOGBRCZMPBCF-WMJDYTEQSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3O)C(=O)OC.Cl |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3O)C(=O)OC.Cl |
Origin of Product |
United States |
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